molecular formula C21H22N2O3 B2770922 1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-62-3

1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2770922
CAS No.: 1795083-62-3
M. Wt: 350.418
InChI Key: KTYHZFAJZPRZIW-UHFFFAOYSA-N
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Description

1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a pyrrolidin ring via a spiro junction. The 3-(dimethylamino)benzoyl group at the 1'-position introduces electron-donating properties, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name

1'-[3-(dimethylamino)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22(2)16-7-5-6-15(12-16)20(25)23-11-10-21(14-23)13-18(24)17-8-3-4-9-19(17)26-21/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYHZFAJZPRZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(dimethylamino)benzoyl chloride with a suitable chroman derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane. The cyclization step may be facilitated by heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards certain enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spiro[chroman-2,4'-piperidin]-4-one Derivatives

  • Activity Trends: Abdelatef et al. (2018) demonstrated that sulfonyl-bridged derivatives (e.g., compound 16) exhibited potent cytotoxicity (IC50: 0.31–5.62 µM) against breast (MCF-7), ovarian (A2780), and colon (HT-29) cancer cells. In contrast, trimethoxyphenyl derivatives (e.g., compound 15) showed weaker activity (IC50: 18.77–47.05 µM) .

Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives

  • Structural Variance: These compounds replace the chromanone core with an indoline moiety. A derivative bearing a 4-(dimethylamino)phenyl group (Fig. 3 in ) showed enhanced electronic effects due to the dimethylamino substituent, which could stabilize charge-transfer interactions in biological systems .

Chromanone-Based Analogues

  • Functional Group Impact: highlights a chromanone derivative with hydroxyl and methoxy groups (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone). Polar substituents like hydroxyl groups may improve water solubility but reduce membrane permeability compared to the dimethylamino group in the target compound .

Physicochemical Data

  • Mass Spectrometry: Similar spiro compounds (e.g., 1'-acylspiro[piperidine-4,2'-quinolines]) showed low-intensity molecular ions (0.5–8.0%) in GC-MS, suggesting thermal instability during analysis . The target compound may exhibit similar behavior.
  • Solubility: The dimethylamino group likely enhances solubility in polar solvents, contrasting with nonpolar trimethoxyphenyl derivatives .

Anticancer Potential

  • Cytotoxicity : While direct data for the target compound are unavailable, structurally related spiro[chroman-2,4'-piperidin]-4-one derivatives induce apoptosis via caspase activation and cell cycle arrest (e.g., compound 16 increased sub-G1 and G2-M populations in MCF-7 cells) .
  • Structure-Activity Relationships (SAR): Electron-Donating Groups: The dimethylamino substituent may enhance DNA intercalation or kinase inhibition compared to electron-withdrawing groups. Ring Size: Pyrrolidin’s smaller ring size vs. piperidin could optimize steric fit in target proteins like VEGFR-2, as suggested by molecular docking studies on similar compounds .

Comparison with Non-Spiro Compounds

  • Chalcone Derivatives: notes chalcone analogs with fluorophenyl groups exhibit dihedral angles (7.14°–56.26°) influencing π-π stacking. The rigid spiro system in the target compound may restrict conformational flexibility, enhancing target selectivity .

Biological Activity

1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a spirocyclic framework combining a chroman moiety and a pyrrolidine ring, which is significant for its biological properties. The presence of the dimethylamino group is particularly noteworthy as it may influence the compound’s interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can effectively inhibit the growth of several cancer cell lines, including melanoma and breast cancer cells.

Table 1: In Vitro Cytotoxicity Data

Cell LineIC50 (µM)Reference
B16 Melanoma6.07 ± 1.06
UACC-62 Melanoma10
A375 Melanoma3
MDA-MB-435 Breast0.0361

These results suggest that the compound has a potent inhibitory effect on tumor cell proliferation, with varying degrees of sensitivity across different cell lines.

The mechanism underlying the anticancer effects of this compound appears to involve multiple pathways:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
  • Inhibition of Tubulin Polymerization: Similar compounds have been noted to inhibit tubulin polymerization, which disrupts mitotic spindle formation and leads to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Induction: The generation of ROS may lead to oxidative stress and subsequent apoptosis in targeted cancer cells.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure can significantly affect biological activity. Key observations include:

  • Dimethylamino Group: The presence of this electron-donating group enhances lipophilicity and may improve cellular uptake.
  • Substituents on Aromatic Rings: Variations in substituents on the aromatic rings influence binding affinity to targets such as BRAF, with specific groups enhancing activity against certain mutations.

Table 2: SAR Insights

ModificationEffect on Activity
Dimethylamino groupIncreased lipophilicity
Electron-donating groupsEnhanced binding affinity
Para-substituted phenyl ringsImproved cytotoxicity

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings. For instance, a study demonstrated that treatment with this compound resulted in significant tumor reduction in murine models without observable toxicity, indicating a favorable therapeutic window.

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